Ferroceron

描述

This compound is known for its stability and versatility, making it a valuable subject of study in scientific research.

准备方法

The preparation of Ferroceron involves several steps:

Reaction of Phthalic Anhydride with Ethyl Alcohol: Phthalic anhydride is reacted with ethyl alcohol at its boiling temperature to form monoethyl o-phthalate.

Treatment with Thionyl Chloride: The monoethyl o-phthalate is then treated with thionyl chloride to produce monoethyl o-phthaloyl monochloride.

Acylation of Ferrocene: The resulting monoethyl o-phthaloyl monochloride is used to acylate ferrocene in the presence of a catalyst, typically aluminum chloride, in a methylene chloride medium with heating.

Saponification: The obtained ester is then saponified to yield O-Carboxybenzoylferrocene, which is subsequently converted to its sodium salt form.

化学反应分析

Ferroceron undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

Ferroceron is characterized by its organometallic structure, consisting of a central iron atom sandwiched between two cyclopentadienyl anions. This configuration imparts distinct electronic properties that are pivotal for its applications in catalysis and drug delivery systems.

Applications in Pharmacology

2.1 Anticancer Agents

This compound has been explored extensively as a potential anticancer agent. Notably, ferrocifens—ferrocene analogs of tamoxifen—have shown promise in treating hormone-dependent breast cancer. These compounds leverage the redox properties of this compound to generate reactive oxygen species (ROS) that disrupt cellular processes, making them effective against cancer cells .

2.2 Drug Delivery Systems

The ability of this compound to form stable complexes with biological molecules enhances its utility in drug delivery. Nanocarriers such as micelles and metal-organic frameworks (MOFs) have been developed using this compound to target diseased cells more effectively . The electrochemical reversibility of the ferrocene/ferricenium system allows for controlled release of therapeutic agents, optimizing localized chemotherapy .

Material Science Applications

3.1 Polymer Chemistry

This compound is utilized in the synthesis of redox-active polymers and dendrimers. These materials exhibit unique conducting and catalytic properties, making them suitable for applications in sensors and electronic devices . The incorporation of this compound into polymer matrices enhances their stability and performance in various industrial applications.

3.2 Sensor Technology

The electrochemical properties of this compound enable its use in sensor technologies for detecting biomolecules such as glucose and heavy metals. Its ability to undergo reversible oxidation makes it an ideal candidate for developing sensitive electrochemical sensors .

Case Studies

Electrochemistry and Energy Storage

This compound has been investigated for its potential applications in energy storage systems, particularly as an electrode material in redox flow batteries. Its reversible redox behavior contributes to high stability and efficiency in energy conversion processes .

作用机制

The mechanism of action of Ferroceron involves its interaction with specific molecular targets and pathways. It exerts its effects through:

Redox Reactions: The compound undergoes redox reactions, influencing various biochemical pathways.

Molecular Interactions: It interacts with cellular components, potentially leading to antitumor effects.

相似化合物的比较

Ferroceron can be compared with other similar compounds such as:

O-Hydroxybenzoylferrocene: This compound is prepared by the condensation of salicyloyl chloride with ferrocene and exhibits different chemical properties due to the presence of a hydroxyl group.

This compound: Another derivative of ferrocene, known for its use in treating iron deficiency.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

生物活性

Ferroceron, a member of the ferrocene family, has garnered attention in recent years due to its diverse biological activities, particularly in cancer therapy and infectious disease treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exhibits its biological effects primarily through the generation of reactive oxygen species (ROS) via Fenton chemistry. The compound can catalyze the conversion of hydrogen peroxide into hydroxyl radicals, which are highly reactive and can induce oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy, where ROS can lead to DNA damage and apoptosis in cancer cells.

Key Mechanisms:

- Redox Chemistry : this compound participates in reversible redox reactions, enhancing its potential as a therapeutic agent.

- ROS Generation : The production of hydroxyl radicals disrupts cellular homeostasis and promotes cell death in malignant cells.

- Cellular Uptake : The uptake of this compound into cells is facilitated by transferrin receptors, which transport iron and related compounds across cell membranes .

Biological Activity Data

The following table summarizes the cytotoxic activity of this compound and its derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 43.3 | |

| This compound | MDA-MB-231 (breast) | 26.3 | |

| This compound | PANC1 (pancreatic) | 12.5 | |

| Ferrocifen | MDA-MB-231 | 0.64 | |

| Ferrocifen | MCF-7 | 0.5 |

Case Studies

- Anticancer Activity : A study demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The IC50 values indicate that these compounds are more effective than traditional chemotherapeutics like tamoxifen .

- Combination Therapies : Research has indicated that combining this compound with other agents can enhance therapeutic efficacy. For instance, conjugates with carboplatin showed improved accumulation in mitochondria and greater cytotoxicity compared to carboplatin alone .

- Antimalarial Properties : Ferroquine, a ferrocenyl-containing compound, has been evaluated for its efficacy against Plasmodium falciparum. It completed phase IIb clinical trials in combination with artefenomel, showcasing the potential of ferrocenyl compounds in treating infectious diseases .

Recent Trends and Future Directions

Recent advancements in bio-organometallic chemistry have highlighted the potential of this compound and its derivatives as multifunctional agents. The following trends are notable:

- Targeted Drug Delivery : Innovations in drug delivery systems using nanomaterials have been explored to enhance the bioavailability and specificity of this compound-based therapies .

- Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the chemical structure of this compound derivatives to improve their pharmacological profiles against various diseases .

属性

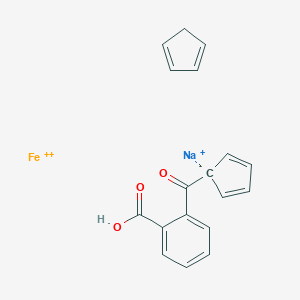

IUPAC Name |

sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJKXAYBWDJZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FeNaO3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35502-75-1 | |

| Record name | Ferroceron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。